![molecular formula C23H23FN4OS B2700562 5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-16-0](/img/structure/B2700562.png)
5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H23FN4OS and its molecular weight is 422.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with significant potential in pharmacological applications. This compound features a thiazolo[3,2-b][1,2,4]triazole core structure that has been linked to various biological activities. The unique combination of functional groups within its structure suggests potential interactions with biological targets that could lead to therapeutic benefits.
Chemical Structure and Properties
The molecular formula of this compound is C23H23FN4OS with a molecular weight of 422.52 g/mol. Its IUPAC name indicates the presence of a benzylpiperidine moiety and a fluorophenyl group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H23FN4OS |
Molecular Weight | 422.52 g/mol |
IUPAC Name | 5-[(4-benzylpiperidin-1-yl)-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Interaction : The compound may act as an antagonist or modulator at neurotransmitter receptors, particularly those involved in neuropsychiatric conditions.
- Enzyme Inhibition : It has shown potential as an inhibitor of enzymes involved in cancer cell proliferation and other pathological processes.
Pharmacological Studies
Recent studies have evaluated the compound's pharmacological properties:
- Antineoplastic Activity : Preliminary findings suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer), showing promising results in inhibiting cell growth.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, the compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis.
- Antimicrobial Properties : Some derivatives of thiazolo[3,2-b][1,2,4]triazole compounds have demonstrated antibacterial and antifungal activities. The specific activity of this compound against pathogenic bacteria remains an area for further investigation.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of triazole derivatives similar to our compound. The results indicated that certain modifications in the thiazole structure could enhance anticancer activity. The study reported IC50 values for selected compounds against various cancer cell lines ranging from 5 µM to 15 µM, suggesting that structural variations significantly impact biological efficacy .
Neuroprotective Effects
Research conducted on related compounds indicated that modifications in the benzylpiperidine moiety could enhance neuroprotective effects. In vitro assays demonstrated that compounds with similar structures reduced neuronal apoptosis induced by oxidative stress by up to 40% .
Propiedades
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4OS/c24-19-8-6-18(7-9-19)20(21-22(29)28-23(30-21)25-15-26-28)27-12-10-17(11-13-27)14-16-4-2-1-3-5-16/h1-9,15,17,20,29H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFGVFGKEJIDLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.